Sodium 4-fluorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-fluorobenzenesulfonate is an organic compound with the molecular formula C₆H₄FNaO₃S. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is widely used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 4-fluorobenzenesulfonate can be synthesized through the reaction of 4-fluorobenzenesulfonyl chloride with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of this compound and hydrochloric acid as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of impurities and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-fluorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonate group can be involved in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonates can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other higher oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 4-fluorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: The compound is used in biochemical assays and as a probe in studying enzyme mechanisms.
Wirkmechanismus
The mechanism of action of sodium 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor of certain enzymes by binding to their active sites. The sulfonate group can form strong interactions with amino acid residues, leading to the inhibition of enzyme activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Sodium benzenesulfonate: Similar structure but lacks the fluorine atom, resulting in different reactivity and applications.
Sodium toluenesulfonate: Contains a methyl group instead of a fluorine atom, leading to variations in chemical behavior.
Sodium 4-chlorobenzenesulfonate: Similar structure with a chlorine atom instead of fluorine, affecting its reactivity and applications.
Uniqueness: Sodium 4-fluorobenzenesulfonate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The fluorine atom enhances the compound’s stability and can influence its interactions with biological targets, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H4FNaO3S |
---|---|
Molekulargewicht |
198.15 g/mol |
IUPAC-Name |
sodium;4-fluorobenzenesulfonate |
InChI |
InChI=1S/C6H5FO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
InChI-Schlüssel |
ZBKKIKXRUXGSDO-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1F)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.